molecular formula C14H12BrN5 B8374178 4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine

4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine

Cat. No. B8374178
M. Wt: 330.18 g/mol
InChI Key: MKXXQHSAJJMCBR-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

Reaction of 4-(3-bromoanilino)-6-fluoropyrido[3,2-d]pyrimidine (50 mg, 0.16 mmol)(described in a previous experimental) with methylamine hydrochloride (32 mg, 0.47 mmol) and triethylamine (70 μL, 0.55 mmol) in ethanol (10 mL) in a pressure vessel at 100° C. for 18 h gives 6-methylamino-4-(3-bromoanilino)pyrido[3,2-d]pyrimidine (43 mg, 81%). 1H NMR (CDCl3) δ 8.81. (1H, brs), 8.61 (1H, s), 8.19 (1H, t, J=1.8 Hz), 7.86 (1H, d, J=9.1 Hz,), 7.83 (1H, dt, Jd=7.7 Hz, Jt=1.8 Hz), 7.28-7.21 (2H, m), 6.92 (1H, d, J=9.1 Hz), 4.97 (1H, q, J=5.0 Hz), 3.13 (3H, d, J=5.0 Hz)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step Two
Quantity
70 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[N:15]=[C:14](F)[CH:13]=[CH:12][C:8]=2[N:9]=[CH:10][N:11]=1.Cl.CN.[CH2:23]([N:25](CC)CC)C>C(O)C>[CH3:23][NH:25][C:14]1[CH:13]=[CH:12][C:8]2[N:9]=[CH:10][N:11]=[C:6]([NH:5][C:4]3[CH:17]=[CH:18][CH:19]=[C:2]([Br:1])[CH:3]=3)[C:7]=2[N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C(NC=2C3=C(N=CN2)C=CC(=N3)F)C=CC1
Step Two
Name
Quantity
32 mg
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
70 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=CC=2N=CN=C(C2N1)NC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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